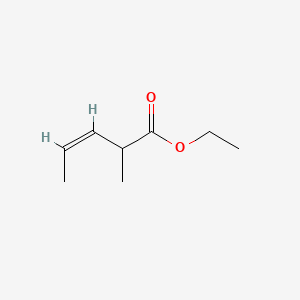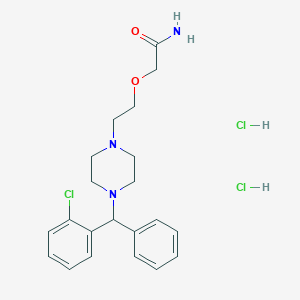
beta-Alanine, 3-phenyl-, 4,4-dimethylpentyl ester, hydrochloride, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, 3-phenyl-, 4,4-dimethylpentyl ester, hydrochloride, DL- is a synthetic compound that belongs to the class of beta-amino acids. This compound is characterized by the presence of a beta-alanine backbone with a phenyl group and a 4,4-dimethylpentyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, 3-phenyl-, 4,4-dimethylpentyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 4,4-dimethylpentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, 3-phenyl-, 4,4-dimethylpentyl ester, hydrochloride, DL- undergoes various chemical reactions, including:
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Beta-Alanine, 3-phenyl-, 4,4-dimethylpentyl ester, hydrochloride, DL- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Beta-Alanine, 3-phenyl-, 4,4-dimethylpentyl ester, hydrochloride, DL- involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release beta-alanine, which then participates in various metabolic pathways. The phenyl group may interact with cellular receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine: A naturally occurring beta-amino acid with a simpler structure.
Phenylalanine: An essential amino acid with a phenyl group but lacking the ester moiety.
4,4-Dimethylpentanol: A simple alcohol used in the synthesis of the ester.
Uniqueness
Beta-Alanine, 3-phenyl-, 4,4-dimethylpentyl ester, hydrochloride, DL- is unique due to its combination of a beta-alanine backbone with a phenyl group and a 4,4-dimethylpentyl ester moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like beta-alanine or phenylalanine.
Properties
CAS No. |
87252-99-1 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
4,4-dimethylpentyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)10-7-11-19-15(18)12-14(17)13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,17H2,1-3H3;1H |
InChI Key |
NCHBGIBPBXEERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)













